molecular formula C7H3Cl2NO2 B1605475 5,6-Dichlorobenzoxazol-2(3H)-one CAS No. 5285-41-6

5,6-Dichlorobenzoxazol-2(3H)-one

Cat. No. B1605475
CAS RN: 5285-41-6
M. Wt: 204.01 g/mol
InChI Key: WLWRBOFZMOBYJR-UHFFFAOYSA-N
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Description

5,6-Dichlorobenzoxazol-2(3H)-one, also known as DCBO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains a benzoxazole ring with two chlorine atoms attached to it.

Scientific Research Applications

  • Corrosion Inhibition : A study demonstrated the use of certain compounds as corrosion inhibitors for mild steel in acidic environments. This research suggests the potential of 5,6-Dichlorobenzoxazol-2(3H)-one derivatives in corrosion protection applications (Bentiss et al., 2007).

  • Antimicrobial Activity : Another research focused on the synthesis of certain azo dyes and their antimicrobial activity. This indicates the possible use of 5,6-Dichlorobenzoxazol-2(3H)-one in developing new antimicrobial agents (Banpurkar et al., 2018).

  • Drug Development : Research on the synthesis of imidazo[1,2-a]pyridines, which are important in medicinal chemistry, highlights the potential of 5,6-Dichlorobenzoxazol-2(3H)-one in drug development (Bagdi et al., 2015).

  • Material Science Applications : The synthesis and characterization of compounds for their structural, electronic, and thermodynamic properties suggest applications in material science (Sert et al., 2018).

  • Organic Synthesis : A study on isoxazol-5-ones as building blocks in organic synthesis showcases the versatility of 5,6-Dichlorobenzoxazol-2(3H)-one in synthesizing various functionalized molecules (da Silva et al., 2018).

  • Anticancer Research : Research identifying novel apoptosis inducers and potential anticancer agents indicates the role of 5,6-Dichlorobenzoxazol-2(3H)-one in developing cancer treatments (Zhang et al., 2005).

  • Green Chemistry : The use of natural acidic mediums for the synthesis of heterocyclic compounds, like those derived from 5,6-Dichlorobenzoxazol-2(3H)-one, represents an eco-friendly approach in chemical synthesis (Patil et al., 2021).

properties

IUPAC Name

5,6-dichloro-3H-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO2/c8-3-1-5-6(2-4(3)9)12-7(11)10-5/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLWRBOFZMOBYJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00200866
Record name 2-Benzoxazolinone, 5,6-dichloro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dichlorobenzoxazol-2(3H)-one

CAS RN

5285-41-6
Record name 5,6-Dichloro-2(3H)-benzoxazolone
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Record name 2-Benzoxazolinone, 5,6-dichloro-
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Record name 5,6-Dichloro-2-benzoxazolinone
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Record name 2-Benzoxazolinone, 5,6-dichloro-
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Record name 5,6-dichlorobenzoxazol-2(3H)-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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